molecular formula C10H13N5O2S B13852739 N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide

N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide

Cat. No.: B13852739
M. Wt: 267.31 g/mol
InChI Key: SILBSDCEPXTNKZ-UHFFFAOYSA-N
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Description

N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide is a complex organic compound with a molecular formula of C10H13N5O2S and a molecular weight of 267.31 g/mol This compound is characterized by the presence of an azido group, a hydroxy group, and a tetrahydrobenzo[d]thiazole ring system

Preparation Methods

The synthesis of N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzo[d]thiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrobenzo[d]thiazole ring.

    Introduction of the azido group: The azido group is introduced through a nucleophilic substitution reaction, typically using sodium azide as the reagent.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide.

    Attachment of the propionamide group: The final step involves the attachment of the propionamide group through an amide bond formation reaction, using reagents like propionyl chloride and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

    Click Chemistry: The azido group can undergo click chemistry reactions with alkynes to form triazoles, using copper(I) catalysts.

Scientific Research Applications

N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:

    Chemical Biology: It is used as a building block in the synthesis of bioactive molecules and probes for studying biological processes.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting kinases and other enzymes.

    Material Science: It is used in the synthesis of functional materials, such as polymers and nanomaterials, with specific properties.

    Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging and diagnostic purposes.

Mechanism of Action

The mechanism of action of N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing the compound to be selectively modified or conjugated in biological systems. The hydroxy group may form hydrogen bonds with target proteins, influencing their activity. The tetrahydrobenzo[d]thiazole ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

N-(6-Azido-7-hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propionamide can be compared with similar compounds such as:

    N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: This compound lacks the azido group, which limits its use in click chemistry and bioconjugation reactions.

    N-(7-Oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This compound has a ketone group instead of a hydroxy group, affecting its reactivity and binding properties.

    N-(6-Azido-7-hydroxycoumarin): This compound has a coumarin ring system instead of a tetrahydrobenzo[d]thiazole ring, which influences its fluorescence properties and applications in imaging.

This compound is unique due to its combination of an azido group, a hydroxy group, and a tetrahydrobenzo[d]thiazole ring system, making it versatile for various chemical and biological applications.

Properties

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

N-(6-azido-7-hydroxy-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C10H13N5O2S/c1-2-7(16)13-10-12-6-4-3-5(14-15-11)8(17)9(6)18-10/h5,8,17H,2-4H2,1H3,(H,12,13,16)

InChI Key

SILBSDCEPXTNKZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC2=C(S1)C(C(CC2)N=[N+]=[N-])O

Origin of Product

United States

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